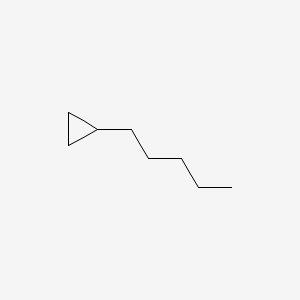
Pentylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentylcyclopropane, also known as 1-cyclopropylpentane, is an organic compound with the molecular formula C₈H₁₆. It is a cycloalkane, characterized by a cyclopropane ring attached to a pentyl group. This compound is notable for its strained ring structure, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentylcyclopropane can be synthesized through several methods. One common approach involves the reduction of adducts of dihalocarbenes and olefins. This method typically employs reagents such as zinc-copper couple and diiodomethane under specific conditions . Another method involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents .
Industrial Production Methods
Industrial production of this compound often utilizes the Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple in the presence of an olefin. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pentylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to cyclopropyl alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Cyclopropyl ketones and carboxylic acids.
Reduction: Cyclopropyl alcohols.
Substitution: Halogenated cyclopropanes and other substituted derivatives.
Scientific Research Applications
Pentylcyclopropane has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentylcyclopropane involves its interaction with molecular targets through its strained ring structure. This strain increases the reactivity of the compound, allowing it to participate in various chemical reactions. The cyclopropane ring can impose conformational rigidity on molecules, enhancing their metabolic stability and extending their therapeutic action .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Cyclobutane: A four-membered ring compound with similar reactivity but less strain.
Cyclopentane: A five-membered ring compound with reduced ring strain compared to cyclopropane.
Uniqueness
Pentylcyclopropane is unique due to its combination of a cyclopropane ring and a pentyl group, which imparts distinct chemical properties and reactivity. The strained ring structure of cyclopropane makes it more reactive than larger cycloalkanes, allowing for a wider range of chemical transformations .
Properties
CAS No. |
2511-91-3 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
pentylcyclopropane |
InChI |
InChI=1S/C8H16/c1-2-3-4-5-8-6-7-8/h8H,2-7H2,1H3 |
InChI Key |
SUBUEDOPXXGMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

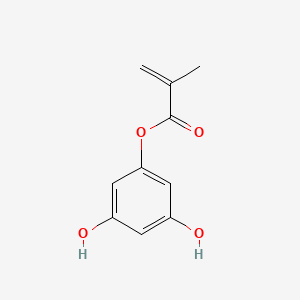




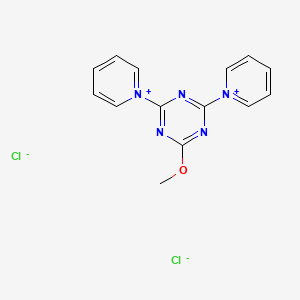
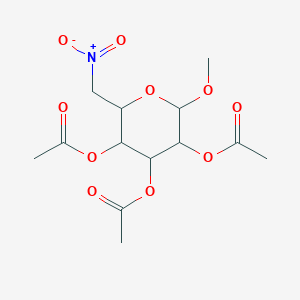

![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
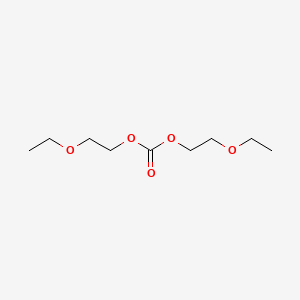

![Cyclopenta[b]pyran](/img/structure/B14749333.png)
